5-Ethyl-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]thiophene-2-sulfonamide
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Overview
Description
5-Ethyl-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]thiophene-2-sulfonamide is a complex organic compound featuring a thiophene ring substituted with an ethyl group and a sulfonamide group The compound also includes a naphthalene moiety attached via a hydroxypropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]thiophene-2-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonamide group: This step involves the reaction of the thiophene derivative with a sulfonyl chloride in the presence of a base.
Attachment of the naphthalene moiety: This can be done via a nucleophilic substitution reaction where the naphthalene derivative is introduced to the hydroxypropyl chain.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the sulfonamide group.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, particularly at the thiophene and naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups to the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Ethyl-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]thiophene-2-sulfonamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing cellular pathways. The sulfonamide group could play a role in binding to biological targets, while the naphthalene moiety might facilitate interactions with hydrophobic regions of proteins or membranes.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds with similar thiophene rings but different substituents.
Sulfonamides: Other sulfonamide-containing compounds with varying aromatic groups.
Naphthalene derivatives: Compounds featuring the naphthalene moiety but different functional groups.
Uniqueness
The uniqueness of 5-Ethyl-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]thiophene-2-sulfonamide lies in its combination of a thiophene ring, a sulfonamide group, and a naphthalene moiety
Properties
IUPAC Name |
5-ethyl-N-(3-hydroxy-3-naphthalen-1-ylpropyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S2/c1-2-15-10-11-19(24-15)25(22,23)20-13-12-18(21)17-9-5-7-14-6-3-4-8-16(14)17/h3-11,18,20-21H,2,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJQJXVQESSWTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCC(C2=CC=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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